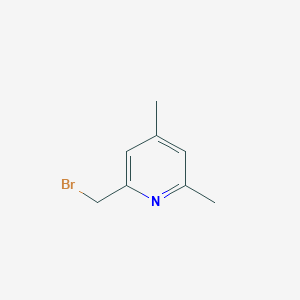

2-(Bromomethyl)-4,6-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBPXUPRFVPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624275 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-01-2 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4,6-dimethylpyridine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-4,6-dimethylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a reactive bromomethyl group on the dimethylated pyridine scaffold allows for a wide range of chemical transformations, making it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known as 6-(bromomethyl)-2,4-lutidine, possesses a pyridine ring substituted with two methyl groups at positions 4 and 6, and a bromomethyl group at position 2.

Chemical Structure:

The key structural feature is the electrophilic carbon of the bromomethyl group, which is highly susceptible to nucleophilic attack. The pyridine ring itself can also participate in various chemical reactions.

Physicochemical Properties

Quantitative data for this compound is limited, with some available information being based on predictions. The compound is more commonly handled and sold as its hydrobromide salt, which is a more stable, off-white solid.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Pink solid (predicted) | [2] |

| Boiling Point | 235.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.80 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Note: For the more stable hydrobromide salt (CAS: 79313-01-2), the molecular formula is C₈H₁₀BrN·HBr and the molecular weight is 279.91 g/mol . It is typically an off-white solid.[1]

Spectral Data

-

¹H NMR: The spectrum would be expected to show a singlet for the bromomethyl protons (-CH₂Br) typically in the range of δ 4.5-5.0 ppm. Two singlets would be expected for the two methyl groups, and two signals in the aromatic region for the pyridine ring protons.

-

¹³C NMR: The spectrum would show characteristic signals for the bromomethyl carbon, the two methyl carbons, and the carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum would likely display C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations for the pyridine ring, and a characteristic C-Br stretching band.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of a bromine atom and other fragments.

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the radical bromination of the corresponding methyl-substituted pyridine, 2,4,6-trimethylpyridine (also known as collidine).

General Synthetic Workflow

The synthesis involves the selective monobromination of one of the methyl groups of 2,4,6-trimethylpyridine. This is typically achieved using a radical initiator and a bromine source.

References

The Pivotal Role of 2-(Bromomethyl)-4,6-dimethylpyridine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Bromomethyl)-4,6-dimethylpyridine is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis. Its unique structural features, comprising a reactive bromomethyl group attached to a sterically hindered and electronically distinct dimethyl-substituted pyridine ring, render it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of pharmaceutically relevant compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the free-radical bromination of 2,4,6-collidine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under reflux conditions in a non-polar solvent.

Experimental Protocol: Free-Radical Bromination of 2,4,6-Collidine

A solution of 2,4,6-collidine in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is treated with N-bromosuccinimide and a catalytic amount of AIBN. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Upon completion, the reaction is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Collidine | General Knowledge |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | [1] |

| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvent | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | Varies (monitored by TLC/GC) | General Knowledge |

| Purification | Column Chromatography | General Knowledge |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, δ): ~7.0-7.2 (s, 2H, Ar-H), 4.5-4.7 (s, 2H, CH₂Br), 2.4-2.6 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, δ): ~158-160 (C-Ar), ~148-150 (C-Ar), ~122-124 (CH-Ar), ~33-35 (CH₂Br), ~22-24 (CH₃).

-

Mass Spectrum (EI): m/z (%) = 200/202 ([M]⁺, Br isotope pattern), 121 ([M-Br]⁺).

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, facilitating the introduction of the 4,6-dimethylpyridin-2-ylmethyl moiety onto a variety of nucleophiles.

N-Alkylation Reactions

This compound readily reacts with primary and secondary amines to form the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

To a solution of 2-aminopyrimidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added. This compound is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The product, N-((4,6-dimethylpyridin-2-yl)methyl)pyrimidin-2-amine, is then isolated and purified.

| Reaction | Substrate | Reagent | Base | Solvent | Yield (%) |

| N-Alkylation | 2-Aminopyrimidine | This compound | K₂CO₃ | DMF | Moderate to High |

O-Alkylation Reactions

Phenols and alcohols can be O-alkylated with this compound to form the corresponding ethers. These reactions are often performed under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Sodium hydride or a similar strong base is added to a solution of phenol in an anhydrous solvent like tetrahydrofuran (THF) or DMF to generate the sodium phenoxide in situ. This compound is then added, and the reaction is stirred until completion. Standard workup and purification yield the desired ether product.

| Reaction | Substrate | Reagent | Base | Solvent | Yield (%) |

| O-Alkylation | Phenol | This compound | NaH | THF | Good to Excellent |

C-Alkylation Reactions

Carbanions, such as those derived from active methylene compounds like diethyl malonate, can be alkylated with this compound. This C-C bond-forming reaction is a powerful tool for creating more complex carbon skeletons.[2]

Diethyl malonate is treated with a base such as sodium ethoxide in ethanol to generate the enolate. This compound is then added to the solution, and the reaction is heated to effect the alkylation.[3] The resulting product can be further manipulated, for example, through hydrolysis and decarboxylation.

| Reaction | Substrate | Reagent | Base | Solvent | Yield (%) |

| C-Alkylation | Diethyl Malonate | This compound | NaOEt | Ethanol | Good |

Application in the Synthesis of PIM-1 Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, particularly targeting PIM-1 kinase.[2][4][5][6] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy. Pyridine-based scaffolds are common features in many PIM-1 inhibitors.[2][4][5][6]

The synthesis of such inhibitors often involves the N-alkylation of a heterocyclic amine with a substituted bromomethylpyridine derivative. The following workflow illustrates a general strategy for the synthesis of a potential PIM-1 kinase inhibitor using this compound as a key building block.

Figure 1: General workflow for the synthesis and application of a potential PIM-1 kinase inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Brominated Pyridine Derivatives in Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] The strategic introduction of bromine atoms to this versatile heterocycle significantly modulates its physicochemical properties, profoundly influencing its pharmacokinetic profile and biological activity.[1] This technical guide provides an in-depth exploration of brominated pyridine derivatives, focusing on their synthesis, diverse biological activities, and the underlying mechanistic principles that govern their therapeutic potential.

Physicochemical Impact of Bromination

The incorporation of a bromine atom onto the pyridine ring induces several critical changes in the molecule's properties. Bromine, being an excellent leaving group, enhances the reactivity of the pyridine ring in various synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions.[3] This facilitates the construction of complex molecular architectures, accelerating the drug discovery process.[4] Furthermore, the lipophilicity of the molecule is increased, which can improve membrane permeability and penetration of the blood-brain barrier.[5] The presence of bromine can also influence the metabolic stability of the compound.[5]

Perhaps most significantly, bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid.[6] This directional interaction with Lewis bases (such as oxygen or nitrogen atoms in biological targets) can enhance binding affinity and selectivity, playing a crucial role in drug-receptor interactions.[5][7][8]

Synthesis of Brominated Pyridine Derivatives

Brominated pyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules.[3][9] Transition-metal catalyzed cross-coupling reactions are pivotal in this context, with the Suzuki-Miyaura coupling being a prominent example.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromopyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.

Materials:

-

Bromopyridine derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the bromopyridine, arylboronic acid, and base.

-

Catalyst Addition: Add the palladium catalyst (and ligand, if applicable).

-

Solvent Addition: Add the degassed solvent system.

-

Reaction:

-

Conventional Heating: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9][10]

-

Microwave Irradiation: Seal the vial and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

-

Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.

Biological Activities of Brominated Pyridine Derivatives

Brominated pyridine derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the cytotoxic effects of brominated pyridines against various cancer cell lines.[1] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as protein kinases and tubulin polymerization.

Quantitative Anticancer Activity Data

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Dimeric Pyridinium Bromide | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [11] |

| Dimeric Pyridinium Bromide | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [11] |

| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | [11][12] |

| Pyridine-bridged Combretastatin Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | [11][12] |

| Pyridine-bridged Combretastatin Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 | [11][12] |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h) | MCF-7 (Breast Cancer) | Prominent Activity | [13] |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j) | BT-474 (Breast Cancer) | Prominent Activity | [13] |

| Pyridine-Urea Derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | [14] |

| Pyridine-Urea Derivative 8b | Various (NCI-60) | Mean Inhibition = 43% | [14] |

| Pyridine-Urea Derivative 8e | Various (NCI-60) | Mean Inhibition = 49% | [14] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have shown promising activity against a range of pathogenic bacteria and fungi.[1]

Quantitative Antimicrobial Activity Data

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, A. iwoffii, Enterobacter sp., E. coli, S. aureus, P. aeruginosa, S. typhi, S. dysenteriae, S. maltophilia | 0.5 - 64 | [15] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [15] |

| N-alkylated pyridine-based organic salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [15] |

| N-alkylated pyridine-based organic salt 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [15] |

| Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli K12 and R2-R4 | 0.2 - 1.3 | [16] |

Signaling Pathways and Experimental Workflows

To understand the therapeutic potential of brominated pyridine derivatives, it is crucial to elucidate the signaling pathways they modulate and the experimental workflows used for their evaluation.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process in tumor growth and metastasis.[17][18] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.[4] Certain pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[7][19]

Caption: Inhibition of the VEGFR-2 signaling pathway by a brominated pyridine derivative.

Experimental Workflow for Synthesis and Biological Evaluation

The discovery and development of novel brominated pyridine derivatives as therapeutic agents follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A typical experimental workflow for the synthesis and biological evaluation of brominated pyridines.

Key Experimental Protocols in Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Treat cells with serial dilutions of the brominated pyridine derivative for a desired exposure time (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[3]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity), which is measured spectrophotometrically at 340 nm.[20]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: Add the brominated pyridine derivative at various concentrations to the reaction mixture. Include positive (e.g., Combretastatin-A4) and negative (e.g., DMSO) controls.[21]

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37 °C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[20]

Conclusion

Brominated pyridine derivatives represent a promising class of molecules in medicinal chemistry, with demonstrated potential as anticancer and antimicrobial agents.[1] Their synthetic accessibility, coupled with the unique physicochemical properties imparted by the bromine atom, makes them attractive scaffolds for drug discovery. The ability to fine-tune their biological activity through structural modifications, guided by an understanding of structure-activity relationships and mechanisms of action, will continue to drive the development of novel therapeutics based on this privileged heterocyclic core. Further exploration of their potential in other therapeutic areas, such as neurology, is also warranted.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Chemistry and Biological Evaluation of Some Polyfunctional Heterocyclic Nitrogen Systems—Overview [scirp.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 18. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-(Bromomethyl)-4,6-dimethylpyridine: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(Bromomethyl)-4,6-dimethylpyridine, a pivotal heterocyclic building block in organic synthesis. We will dissect its fundamental properties, synthesis, and core reactivity, with a particular focus on its role as a potent electrophile in nucleophilic substitution reactions. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this versatile reagent in the creation of complex molecular architectures for pharmaceutical, agrochemical, and materials science applications.

Introduction: The Strategic Value of a Substituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved drugs.[1] The strategic introduction of reactive functional groups onto this core structure provides synthetic chemists with powerful tools for molecular diversification. This compound emerges as a particularly valuable reagent in this context.

Its utility stems from the convergence of two key structural features:

-

The Pyridine Core: The nitrogen atom influences the electronic properties of the ring and provides a site for potential coordination with biological targets or metal catalysts. The dimethyl substituents at the 4- and 6-positions modulate the steric and electronic environment.

-

The Bromomethyl Group: This moiety is analogous to a benzylic bromide, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromine atom is an excellent leaving group, facilitating efficient substitution reactions.

This combination makes this compound an essential building block for introducing the 4,6-dimethylpicolyl moiety into molecules, a common strategy in the development of pharmaceuticals, agrochemicals, and specialized polymers.[2]

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation. The hydrobromide salt is a common commercially available form, which is often more stable and easier to handle than the free base.[2]

Table 1: Physicochemical Data for this compound and its Hydrobromide Salt

| Property | This compound | This compound HBr | Reference(s) |

| CAS Number | 79313-01-2 (for HBr salt) | 79313-01-2 | [2] |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN·HBr | [2] |

| Molecular Weight | 199.08 g/mol | 279.99 g/mol | [2] |

| Appearance | Not specified (likely oil or low-melting solid) | Off-white solid | [2] |

| Purity (Typical) | >95% (HPLC) | >95% (HPLC) | [2] |

Handling and Safety Considerations (EHS)

This compound and its salts are reactive alkylating agents and should be handled with appropriate care.

-

Hazard Profile: The compound is harmful if swallowed.[3] Like many brominated organic compounds, it is a suspected irritant to the skin, eyes, and respiratory system.[4][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6] The hydrobromide salt should be stored at 0-8°C.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Synthesis of the Building Block

The most direct and common method for synthesizing substituted (bromomethyl)pyridines is through the free-radical bromination of the corresponding methylpyridine precursor. This approach offers high selectivity for the methyl group over the aromatic ring.

The synthesis of this compound would logically proceed from 2,4,6-trimethylpyridine (collidine) using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8] The reaction is typically performed in a non-polar solvent, such as carbon tetrachloride (CCl₄), under reflux.

Diagram 1: Proposed Synthesis of this compound

References

The Pivotal Role of Dimethylpyridine Compounds in Modern Agrochemicals: A Technical Guide

Introduction

Dimethylpyridine (DMP), also known as lutidine, and its derivatives represent a versatile class of heterocyclic compounds that serve as crucial building blocks and, in some cases, active ingredients in the agrochemical industry. Their structural diversity allows for a wide range of biological activities, making them valuable scaffolds in the development of herbicides, insecticides, fungicides, and plant growth regulators. This technical guide provides an in-depth overview of the current and potential applications of dimethylpyridine compounds in agriculture, focusing on their synthesis, mode of action, and biological efficacy.

Herbicidal Applications: Synthetic Auxin Mimics

Certain dimethylpyridine derivatives are precursors to potent herbicides, particularly those in the pyridinecarboxylic acid class. These herbicides function as synthetic auxins, disrupting normal plant growth processes and leading to selective control of broadleaf weeds.

Mode of Action

Synthetic auxin herbicides mimic the plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by the plant. This leads to a persistent and overwhelming hormonal signal. At the molecular level, these herbicides bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The resulting complex is then targeted for degradation by the 26S proteasome. The degradation of Aux/IAA repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of numerous auxin-responsive genes. This uncontrolled gene expression leads to a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), cell elongation, and ultimately, plant death due to metabolic exhaustion and vascular tissue disruption.[1][2][3][4][5]

Signaling Pathway of Auxin Mimic Herbicides

Quantitative Data: Herbicidal Activity

While specific IC50 or ED50 values for herbicides directly named as dimethylpyridine derivatives are not extensively published in readily available literature, the efficacy of their close structural analogs, the pyridinecarboxylic acids, is well-documented.

| Herbicide (Pyridinecarboxylic Acid) | Target Weed | Activity Metric | Value | Reference |

| Picloram | Various broadleaf weeds | - | High efficacy at low application rates | [6] |

| Aminopyralid | Thistles, docks, invasive broadleaf weeds | - | Strong activity | [7] |

| Clopyralid | Annual and perennial broadleaf weeds | - | Effective control | [8] |

Experimental Protocol: Herbicide Bioassay (Whole Plant Assay)

This protocol outlines a general method for assessing the herbicidal efficacy of a test compound on whole plants.[2][9]

-

Plant Preparation: Grow target weed species (e.g., Arabidopsis thaliana, Sinapis alba) in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-4 true leaf stage.

-

Herbicide Application:

-

Dissolve the dimethylpyridine-based test compound in a suitable solvent (e.g., acetone, DMSO) and prepare a stock solution.

-

Prepare a series of dilutions of the stock solution with deionized water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates.

-

Apply the herbicide solutions to the foliage of the test plants using a laboratory sprayer calibrated to deliver a specific volume per unit area. A non-treated control group should be sprayed only with the water-surfactant solution.

-

-

Incubation and Observation:

-

Return the treated plants to the controlled environment.

-

Visually assess and score herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete plant death). Symptoms to note include epinasty, chlorosis, necrosis, and stunting.

-

-

Data Analysis:

-

Calculate the average injury rating for each treatment group.

-

Determine the effective dose required to cause 50% growth inhibition (ED50) by plotting the dose-response curve and using probit or logit analysis.

-

Insecticidal Applications

Dimethylpyridine derivatives have shown promise as insecticides, with some acting as analogs of neonicotinoids, a major class of insecticides that target the insect nervous system.

Mode of Action

Neonicotinoid insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. They bind to these receptors, causing continuous stimulation of the nerve cells, which leads to paralysis and death of the insect. The selectivity of neonicotinoids for insects over vertebrates is due to differences in the structure of the nAChR subtypes between these two groups.

Quantitative Data: Insecticidal Activity

| Compound | Target Pest | Activity Metric | Value (mg/L) | Reference |

| Pyridine Derivative 1f | Aphis craccivora (nymphs) | LC50 | 0.080 | [10] |

| Pyridine Derivative 1d | Aphis craccivora (nymphs) | LC50 | 0.098 | [10] |

| Pyridine Derivative 1c | Aphis craccivora (nymphs) | LC50 | 0.127 | [10] |

| Pyrimidothienotetrahydroisoquinoline 4 | Aphis craccivora (nymphs) | LC50 | 0.023 | [11] |

| Pyrimidothienotetrahydroisoquinoline 4 | Aphis craccivora (adults) | LC50 | 0.221 | [11] |

| Acetamiprid (Reference) | Aphis craccivora (nymphs) | LC50 | 0.045 | [11] |

| Acetamiprid (Reference) | Aphis craccivora (adults) | LC50 | 0.225 | [11] |

Experimental Protocol: Leaf-Dip Bioassay for Insecticides

This method is commonly used to determine the toxicity of insecticides to sucking insects.[10][12][13][14]

-

Insect Rearing: Maintain a healthy, age-synchronized culture of the target insect pest (e.g., Aphis craccivora) on host plants in a controlled environment.

-

Preparation of Test Solutions:

-

Dissolve the test insecticide in an appropriate solvent and prepare a series of concentrations in deionized water containing a surfactant.

-

-

Leaf Treatment:

-

Excise leaves from the host plant.

-

Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation.

-

Allow the leaves to air-dry on a clean surface. Control leaves are dipped in the water-surfactant solution only.

-

-

Insect Exposure:

-

Place the treated leaves individually in petri dishes containing a moist filter paper or agar to maintain turgor.

-

Transfer a known number of adult or nymphal insects (e.g., 20-30) onto each treated leaf.

-

-

Incubation and Assessment:

-

Incubate the petri dishes at a controlled temperature and photoperiod.

-

Record insect mortality at specified time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Calculate the lethal concentration required to kill 50% of the test population (LC50) using probit analysis.

-

Fungicidal Applications

Dimethylpyridine derivatives, particularly their N-oxide forms, have demonstrated notable fungicidal activity against a range of plant pathogenic fungi.

Mode of Action

The precise mode of action for many dimethylpyridine-based fungicides is still under investigation. However, some pyridine derivatives are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, thereby disrupting fungal respiration.[12] Pyridine-N-oxides have also been shown to act as electron acceptors, which may interfere with cellular redox processes in fungi.[14]

Quantitative Data: Fungicidal Activity

| Compound | Fungal Pathogen | Activity Metric | Value (µg/mL) | Reference |

| Pyridine Carboxamide 3f | Botrytis cinerea | IC50 | 17.3 (µM) | [12] |

| Pyridine-based Compound A5 | Fusarium graminearum | EC50 | 2.53 | [15] |

| Pyridine-based Compound A5 | Rhizoctonia solani | EC50 | 1.64 | [15] |

| Pyridine-based Compound A5 | Botrytis cinerea | EC50 | 4.67 | [15] |

| Thiophanate-methyl (Reference) | Pear Dry Blight Pathogen | EC50 | 0.25 | [16] |

| Difenoconazole + Propiconazole (Reference) | Pear Dry Blight Pathogen | EC50 | 0.36 | [16] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This in vitro assay is used to evaluate the ability of a compound to inhibit the growth of fungal mycelia.[6][17][18][19]

-

Fungal Culture: Grow the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is available.

-

Preparation of Amended Media:

-

Prepare the agar medium and sterilize it by autoclaving.

-

Allow the medium to cool to approximately 45-50°C.

-

Add the test compound (dissolved in a small amount of a suitable solvent) to the molten agar to achieve a range of final concentrations. Also, prepare a control medium containing only the solvent.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture.

-

Place one mycelial plug in the center of each agar plate (both amended and control).

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

-

Assessment:

-

After a set incubation period (when the mycelium in the control plates has reached a significant portion of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

-

-

Determine the effective concentration that inhibits 50% of mycelial growth (EC50) by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.

-

Plant Growth Regulators

Dimethylpyridine-N-oxides have been identified as effective plant growth regulators (PGRs), capable of influencing various aspects of plant development.

Mode of Action

2,6-Dimethylpyridine-N-oxide and its complexes can exhibit auxin- or cytokinin-like activity, stimulating plant growth and development.[20] These compounds can enhance initial growth, increase early and total yields, and improve plant resistance to various stresses.[21]

Experimental Workflow for Plant Growth Regulator Evaluation

Experimental Protocol: Seedling Growth Assay for Plant Growth Regulators

This protocol describes a method to assess the effect of a potential PGR on early plant development.[2]

-

Seed Sterilization and Germination:

-

Surface sterilize seeds of a model plant (e.g., lettuce, cress) by rinsing with 70% ethanol followed by a dilute bleach solution and several rinses with sterile deionized water.

-

Germinate the seeds on a sterile, hormone-free solid medium (e.g., Murashige and Skoog medium) in petri dishes under controlled conditions.

-

-

Treatment Application:

-

Prepare a stock solution of the dimethylpyridine-N-oxide test compound and create a dilution series in the liquid growth medium.

-

Transfer uniformly sized seedlings into the wells of a sterile multi-well plate or to new petri dishes containing the medium supplemented with the different concentrations of the test compound. Include a control group with no test compound.

-

-

Incubation:

-

Incubate the plates in a growth chamber with controlled light and temperature.

-

-

Data Collection:

-

After a specified period (e.g., 7-14 days), carefully remove the seedlings.

-

Measure various growth parameters such as primary root length, number of lateral roots, shoot height, and fresh/dry weight.

-

-

Data Analysis:

-

Calculate the mean and standard deviation for each parameter at each concentration.

-

Use statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treated groups and the control.

-

Synthesis of Dimethylpyridine-Based Agrochemicals

The synthesis of agrochemicals from dimethylpyridine precursors often involves multiple steps of functional group manipulation. The following is a representative synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid, a close analog of the herbicide aminopyralid, starting from a chlorinated pyridine derivative.

Synthesis of 4-Amino-3,6-dichloropyridine-2-carboxylic Acid[7][22]

-

Starting Material: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).

-

Reaction Setup:

-

In a high-pressure reactor, create a suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and a palladium on carbon catalyst (e.g., 5% Pd/C) in an aqueous solution of a base (e.g., sodium hydroxide).

-

-

Hydrogenation:

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas to a specified pressure (e.g., 0.2 MPa).

-

Heat the reaction mixture to a moderate temperature (e.g., 50°C) with stirring.

-

Increase the hydrogen pressure (e.g., to 0.3 MPa) and maintain the reaction for several hours (e.g., 20 hours), monitoring the reaction progress by HPLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the product.

-

Cool the mixture to induce further crystallization.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid.

-

Dimethylpyridine compounds are a cornerstone in the synthesis and development of a diverse range of agrochemicals. Their utility as precursors for potent herbicides with a synthetic auxin mode of action is well-established. Furthermore, ongoing research continues to unveil their potential as effective insecticides and fungicides. The ability of dimethylpyridine N-oxides to act as plant growth regulators adds another dimension to their agricultural importance. As the demand for more effective, selective, and environmentally benign crop protection solutions grows, the rich chemistry of dimethylpyridines will undoubtedly continue to be a fertile ground for innovation in the agrochemical industry.

References

- 1. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]

- 8. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 14. rjas.org [rjas.org]

- 15. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. Effect of the new plant growth regulators — n-oxide pyridine derivatives on mobile activity and energy state of infusoria tetrahymena pyriformis w [protox.medved.kiev.ua]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the bromomethyl group attached to a pyridine ring, a critical functional moiety in synthetic chemistry and drug discovery. The pyridine ring's electron-deficient nature significantly influences the reactivity of the benzylic-type bromide, making it a versatile handle for a wide array of chemical transformations. This document details the synthesis of bromomethylpyridine isomers, their primary reaction pathways including nucleophilic substitution, cross-coupling reactions, and radical processes. It presents quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to facilitate practical application in a research and development setting. The guide also explores the application of this versatile building block in the synthesis of kinase inhibitors, highlighting its importance in targeting cellular signaling pathways.

Introduction: The Electronic Influence of the Pyridine Ring

The bromomethylpyridines, existing as 2-, 3-, and 4-isomers, are heterocyclic building blocks of significant interest. Their reactivity is fundamentally governed by the interplay between the benzylic-type bromide and the electronic properties of the pyridine ring. The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive effect (-I) across the ring. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions.

This electron deficiency has two major consequences for the reactivity of the bromomethyl group:

-

Activation towards Nucleophilic Attack: The electron-withdrawing nature of the ring enhances the electrophilicity of the methylene carbon in the bromomethyl group, making it highly susceptible to nucleophilic attack. This activation facilitates SN2 reactions with a wide range of nucleophiles.

-

Stabilization of Intermediates: For reactions proceeding through anionic transition states or intermediates, the electron-deficient ring can provide stabilization. Conversely, it destabilizes adjacent carbocation intermediates, making SN1-type reactions less favorable compared to standard benzylic systems.

The position of the bromomethyl group (2-, 3-, or 4-) subtly modulates these electronic effects, leading to differences in reactivity among the isomers. Generally, the reactivity of the bromomethyl group is enhanced when it is at the 2- and 4-positions, where the nitrogen's electron-withdrawing effect is maximized through resonance stabilization of the transition state.

Synthesis of Bromomethylpyridines

The most common method for synthesizing bromomethylpyridines is through the free-radical bromination of the corresponding methylpyridines (picolines) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

General Experimental Protocol: Free-Radical Bromination

Materials:

-

Methylpyridine (picoline) isomer (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05-0.1 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methylpyridine isomer and the solvent.

-

Add N-bromosuccinimide (NBS) and the radical initiator (AIBN).

-

Flush the system with an inert gas (N₂ or Ar).

-

Heat the reaction mixture to reflux (typically 77°C for CCl₄) and maintain for 3-6 hours. The reaction can be monitored by TLC or GC-MS.[1]

-

After completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude bromomethylpyridine.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Caution: Bromomethylpyridines are lachrymatory and should be handled in a well-ventilated fume hood.

Table 1: Synthesis of Bromomethylpyridine Isomers

| Starting Material | Product | Typical Reagents & Conditions | Typical Yield | Reference |

| 2-Methylpyridine | 2-(Bromomethyl)pyridine | NBS, AIBN, CCl₄, Reflux | ~60% | [1] |

| 3-Methylpyridine | 3-(Bromomethyl)pyridine | NBS, AIBN, CCl₄, Reflux | Low to moderate | |

| 4-Methylpyridine | 4-(Bromomethyl)pyridine | HBr (48%), PBr₅ | ~58% (as HBr salt) |

Note: Yields can vary significantly based on reaction scale and purification method. The radical bromination of 3-methylpyridine can sometimes lead to ring bromination as a side reaction.

Key Reactions and Reactivity

The bromomethyl group is an excellent electrophilic handle for a variety of transformations, primarily nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The reaction of bromomethylpyridines with nucleophiles typically proceeds via a bimolecular (SN2) mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic methylene carbon, and the bromide ion departs simultaneously.

Caption: General experimental workflow for SN2 reactions.

Caption: Concerted SN2 mechanism with backside attack.

This reaction is fundamental for introducing amine functionalities, which are prevalent in pharmaceuticals.

Experimental Protocol: Synthesis of 4-(Azidomethyl)pyridine

-

To a solution of 4-(bromomethyl)pyridine hydrobromide (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (NaN₃) (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)pyridine.

This route is used to form ethers and esters, which are common linkages in drug molecules.

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)pyridine

-

In a round-bottom flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the suspension to 0°C and add a solution of phenol (1.1 eq) in DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

-

Add a solution of 2-(bromomethyl)pyridine hydrobromide (1.0 eq) in DMF dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Thioether linkages are important in many bioactive compounds.

Experimental Protocol: Synthesis of 4-(Phenylthiomethyl)pyridine

-

To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

-

Stir for 20 minutes, then add a solution of 4-(bromomethyl)pyridine hydrobromide (1.0 eq) in DMF.

-

Heat the reaction mixture to 60°C and stir for 3 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Table 2: Representative Yields for Nucleophilic Substitution Reactions

| Isomer | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 4- | Sodium Azide | DMF | 25 | 4 | 4-(Azidomethyl)pyridine | 85-95 |

| 2- | Thiophenol/K₂CO₃ | DMF | 60 | 3 | 2-(Phenylthiomethyl)pyridine | >90 |

| 2- | Sodium Acetate | Acetone | Reflux | 4 | 2-(Acetoxymethyl)pyridine | ~95 |

| 2- | Triethylammonium formate | Acetone | 25 | 6 | 2-(Formyloxymethyl)pyridine | Quantitative |

Palladium-Catalyzed Cross-Coupling Reactions

While the bromomethyl group itself is not typically used directly in cross-coupling, bromopyridines (from which bromomethylpyridines can be made) are excellent substrates for reactions like Sonogashira and Heck couplings. These reactions are powerful tools for C-C bond formation.

The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

-

To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-bromopyridine (1.0 eq, 0.5 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Add anhydrous DMF (2.0 mL) and stir for 30 minutes.

-

Add the terminal alkyne (1.2 eq, 0.6 mmol) and triethylamine (Et₃N) (1 mL).

-

Heat the mixture to 100°C for 3 hours, monitoring by TLC.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.[2]

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Table 3: Representative Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 92 |

| 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |

| 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |

| 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |

| Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h.[2] |

Application in Drug Development: Targeting Kinase Signaling Pathways

The reactivity of the bromomethylpyridine scaffold is extensively leveraged in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Kinases are crucial nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Sorafenib: An Inhibitor of the RAF/MEK/ERK Pathway

Sorafenib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma. It targets several kinases, including those in the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is critical for cell proliferation and survival. The synthesis of Sorafenib involves coupling a pyridine-containing fragment with a substituted aniline. While not directly using a bromomethylpyridine, a key intermediate, 4-chloro-N-methylpicolinamide, highlights the utility of functionalized pyridines in constructing these complex molecules.

Caption: Sorafenib inhibits the RAF kinase in the MAPK pathway.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is another central signaling cascade that regulates cell growth, proliferation, and survival. Many inhibitors of this pathway incorporate a pyridine core structure. The synthesis of these complex molecules often relies on the functionalization of pyridine rings, where halopyridines serve as key precursors for building the final molecular architecture through reactions like nucleophilic substitution and cross-coupling.

Spectroscopic Data Summary

The characterization of bromomethylpyridine isomers and their reaction products relies heavily on spectroscopic methods.

Table 4: Key Spectroscopic Data for Bromomethylpyridine Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-(Bromomethyl)pyridine | ~8.6 (d, H6), ~7.7 (t, H4), ~7.4 (d, H3), ~7.2 (t, H5), ~4.6 (s, CH₂Br) | ~157 (C2), ~149 (C6), ~137 (C4), ~123 (C5), ~122 (C3), ~34 (CH₂Br) | ~1590 (C=N), ~1220 (C-Br) | 171/173 (M⁺), 92 (M⁺ - Br) |

| 3-(Bromomethyl)pyridine | ~8.6 (d, H2), ~8.5 (d, H6), ~7.7 (d, H4), ~7.3 (dd, H5), ~4.5 (s, CH₂Br) | ~150 (C6), ~149 (C2), ~138 (C4), ~135 (C3), ~123 (C5), ~31 (CH₂Br) | ~1580 (C=N), ~1215 (C-Br) | 171/173 (M⁺), 92 (M⁺ - Br) |

| 4-(Bromomethyl)pyridine | ~8.6 (d, H2, H6), ~7.3 (d, H3, H5), ~4.4 (s, CH₂Br) | ~150 (C2, C6), ~148 (C4), ~122 (C3, C5), ~32 (CH₂Br) | ~1600 (C=N), ~1210 (C-Br) | 171/173 (M⁺), 92 (M⁺ - Br) |

| Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Mass spectrometry shows the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

Conclusion

The bromomethyl group on a pyridine ring is a highly reactive and synthetically valuable functional group. Its reactivity is significantly enhanced by the electron-withdrawing nature of the pyridine core, making it an excellent substrate for SN2 reactions with a diverse range of nucleophiles. This reactivity profile, combined with the versatility of the pyridine scaffold in palladium-catalyzed cross-coupling reactions, makes bromomethylpyridines and their precursors powerful building blocks in organic synthesis. Their successful application in the construction of complex, biologically active molecules, such as kinase inhibitors, underscores their critical importance for professionals in drug discovery and development. This guide has provided the foundational knowledge, practical protocols, and key data necessary to effectively utilize the rich chemistry of bromomethylpyridines in a research setting.

References

The Pyridine Scaffold: A Technical Guide to the Discovery of Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, structural versatility, and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery. The nitrogen atom introduces a dipole moment and a hydrogen bonding site, which can enhance solubility and facilitate specific interactions with biological targets. Furthermore, the aromatic system allows for π-π stacking interactions, and the three distinct substitution positions (2, 3, and 4) provide a framework for fine-tuning the steric and electronic properties of derivative compounds. This guide provides an in-depth technical overview of the discovery of novel enzyme inhibitors utilizing the pyridine scaffold, complete with experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Pyridine and its derivatives are integral components of numerous natural products, vitamins, and FDA-approved drugs.[1][2] Their ability to modulate the activity of a wide range of enzymes has led to their development as potent therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. This guide will delve into the specifics of synthesizing, screening, and characterizing pyridine-based enzyme inhibitors, providing a comprehensive resource for professionals in the field of drug development.

Key Enzyme Classes Targeted by Pyridine-Based Inhibitors

The versatility of the pyridine scaffold has enabled the development of inhibitors for a diverse array of enzyme classes. This section highlights some of the most prominent examples.

Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.

-

PIM Kinases: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various cancers.[3] They are involved in cell survival, proliferation, and apoptosis.[3] Numerous pyridine-based inhibitors of PIM kinases have been developed, demonstrating the scaffold's utility in targeting the ATP-binding site of these enzymes.

-

Akt (Protein Kinase B): Akt is a key node in the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[4] Aberrant activation of this pathway is a common feature of many cancers. Pyridine-containing molecules have been designed to inhibit Akt, thereby disrupting this critical cancer-promoting pathway.

-

Vaccinia-Related Kinases (VRKs): VRK1 and VRK2 are serine/threonine kinases involved in cell cycle regulation and DNA damage response.[1][5] Their dysregulation has been implicated in cancer and neurological disorders.[5] The development of selective pyridine-based inhibitors for VRKs is an active area of research.[1]

Other Enzyme Classes

Beyond kinases, pyridine scaffolds have been successfully employed to inhibit other important enzyme classes:

-

Carbonic Anhydrases (CAs): These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Pyridine-sulfonamide derivatives are a well-established class of potent CA inhibitors.

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Pyridine-based compounds have been developed as effective cholinesterase inhibitors.

-

Isocitrate Dehydrogenase 2 (IDH2): IDH2 is a key enzyme in the citric acid cycle. Mutations in IDH2 can lead to the production of an oncometabolite, 2-hydroxyglutarate, which is implicated in the development of certain cancers, including acute myeloid leukemia.[6] Novel 2,4,6-trisubstituted pyridine derivatives have been discovered as selective inhibitors of mutant IDH2.

Quantitative Data on Pyridine-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities of selected pyridine-based compounds against their respective enzyme targets. This data is crucial for structure-activity relationship (SAR) studies and for comparing the potencies of different inhibitor series.

Table 1: Pyridine-Based PIM-1 Kinase Inhibitors

| Compound Class | Specific Compound Example | PIM-1 IC₅₀ (nM) | Reference |

| Cyanopyridine | Compound 12 | 14.3 | [7] |

| Cyanopyridine | Compound 4c | 460 | |

| Cyanopyridine | Compound 4d | 460 | |

| Pyridothienopyrimidinone | Compound 7a | 1180 | |

| Pyridothienopyrimidinone | Compound 7c | 1380 | |

| Pyridothienopyrimidinone | Compound 6c | 4620 |

Table 2: Pyridine-Based Carbonic Anhydrase Inhibitors

| Compound Class | Target Isoform | Kᵢ (nM) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA I | 58.8 | |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA II | 5.6 | |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA XII | 34.5 | |

| 4-Substituted Pyridine-3-sulfonamide | hCA II | 271 | [2] |

| 4-Substituted Pyridine-3-sulfonamide | hCA IX | 137 | [2] |

| 4-Substituted Pyridine-3-sulfonamide | hCA XII | 91 | [2] |

Table 3: Pyridine-Based Cholinesterase Inhibitors

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyridine | AChE (rat brain) | 51 | |

| Imidazo[1,2-a]pyridine | AChE (human serum) | 73 | |

| Pyridine Carbamate | hAChE | 0.153 | |

| Pyridine Carbamate | hBChE | 0.828 |

Table 4: Pyridine-Based VRK1 Inhibitors

| Compound Class | Specific Compound Example | VRK1 IC₅₀ (nM) | Reference |

| Aminopyridine | Compound 26 | 150 | [1] |

| Aminopyridine | Compound 5 | 260 | [1] |

| Aminopyridine | Compound 19 | 674 | [1] |

Signaling and Metabolic Pathways

Understanding the biological context in which a target enzyme operates is crucial for rational drug design. The following diagrams illustrate key signaling and metabolic pathways involving enzymes targeted by pyridine-based inhibitors.

Caption: A generalized workflow for enzyme inhibitor drug discovery.

Caption: The PI3K/Akt signaling pathway and inhibition by pyridine scaffolds.

Caption: The JAK/STAT/PIM-1 signaling pathway.

References

- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,4,6-trisubstituted pyridinesvia an olefin cross-metathesis/Heck–cyclisation–elimination sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Bromomethyl)-4,6-dimethylpyridine for Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4,6-dimethylpyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is primarily derived from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This reactivity makes it a valuable precursor for the introduction of the 4,6-dimethyl-2-pyridylmethyl moiety into a larger molecular framework. In the pharmaceutical industry, this structural motif is found in a class of drugs known as proton pump inhibitors (PPIs), which are widely used to treat acid-related gastrointestinal disorders. This guide provides a comprehensive overview of the synthesis, properties, and application of this compound in the preparation of a key pharmaceutical intermediate for this class of drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrobromide is presented in the table below. The hydrobromide salt is often used for its improved stability and handling characteristics compared to the free base.

| Property | Value |

| CAS Number | 79313-01-2 |

| Molecular Formula | C₈H₁₀BrN · HBr |

| Molecular Weight | 280.99 g/mol |

| Appearance | Off-white solid |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | 0-8°C |

Synthesis of this compound

The synthesis of this compound typically proceeds via a free radical bromination of the corresponding 2,4,6-trimethylpyridine (collidine). This reaction selectively targets one of the methyl groups, yielding the desired product.

General Reaction Scheme

The overall transformation can be depicted as follows:

Experimental Protocol: Radical Bromination of 2,4,6-Trimethylpyridine

This protocol is a representative procedure for the synthesis of 2-(bromomethyl)pyridines via radical bromination.

Materials:

-

2,4,6-Trimethylpyridine (collidine)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylpyridine in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and maintain stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Application in Pharmaceutical Intermediate Synthesis: A Case Study

This compound is a key starting material for the synthesis of thioether intermediates, which are precursors to a number of proton pump inhibitors. The following section details the synthesis of a representative thioether intermediate.

Synthesis of 2-(((4,6-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

This thioether is a direct precursor to a proton pump inhibitor. Its synthesis involves the nucleophilic substitution reaction between this compound and 2-mercapto-1H-benzo[d]imidazole.

Reaction Scheme:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of the thioether intermediate.

Materials:

-

This compound

-

2-Mercapto-1H-benzo[d]imidazole

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

In a three-necked flask, dissolve 2-mercapto-1H-benzo[d]imidazole and sodium hydroxide in water.

-

Stir the solution until the solids are completely dissolved.

-

Slowly add a solution of this compound in methanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the methanol by distillation under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Add petroleum ether to the residue and stir at a low temperature (5-10°C) to induce crystallization.

-

Collect the solid product by filtration and dry to obtain 2-(((4,6-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

Quantitative Data:

| Reactant | Molar Ratio | Yield |

| This compound | 1.0 | \multirow{2}{*}{Typically >90%} |

| 2-Mercapto-1H-benzo[d]imidazole | 1.0 | |

| Sodium Hydroxide | 2.0 |

Mechanism of Action of the Final Pharmaceutical Product

The thioether intermediate synthesized above is a precursor to a proton pump inhibitor. After further synthetic modifications (typically oxidation of the sulfide to a sulfoxide), the resulting drug acts by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the parietal cells of the stomach lining.

Signaling Pathway of Gastric Acid Secretion and Inhibition

The following diagram illustrates the mechanism of gastric acid secretion and its inhibition by a proton pump inhibitor.

Proton pump inhibitors are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculi, are converted to their active form.[1][2] This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inhibition.[1][2][3] This blockage of the proton pump is the final step in gastric acid secretion, resulting in a potent and long-lasting reduction of stomach acidity.[1][2]

Conclusion

This compound is a valuable and reactive intermediate in pharmaceutical synthesis. Its ability to readily undergo nucleophilic substitution makes it an ideal building block for the construction of complex molecules, most notably the thioether precursors to proton pump inhibitors. The synthetic routes are well-established, and the subsequent mechanism of action of the final drug products is well understood, targeting a key enzyme in gastric acid secretion. This guide has provided a technical overview of the synthesis and application of this important pharmaceutical intermediate, offering a foundation for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to the Fundamental Reactions of Substituted Bromomethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted bromomethylpyridines are a class of highly versatile heterocyclic building blocks integral to synthetic organic chemistry and medicinal chemistry.[1] Their utility stems from the presence of two distinct reactive sites: a bromine atom on the pyridine ring and a bromomethyl group. This bifunctional or trifunctional nature allows for selective and sequential chemical transformations, making them invaluable precursors for the synthesis of complex molecular architectures, including pharmaceutical intermediates, novel ligands, and functional materials.[1][2][3] This guide provides a comprehensive overview of the core reactions of substituted bromomethylpyridines, complete with experimental protocols and quantitative data to facilitate their practical application in a laboratory setting.

Core Reactivity Principles: A Dichotomy of Reactive Sites

The fundamental reactivity of substituted bromomethylpyridines is governed by two key positions:

-

The C(sp³)-Br Bond: The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic substitution reactions . The carbon atom is electrophilic and readily attacked by a wide range of nucleophiles.[3][4]

-

The C(sp²)-Br Bond: The bromine atom attached directly to the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions .[2]

This differential reactivity allows for a strategic, stepwise functionalization of the molecule. Typically, the C(sp²)-Br bond is addressed first via cross-coupling, leaving the bromomethyl group available for subsequent nucleophilic substitution.[2]

Caption: Differential reactivity of bromomethylpyridine scaffolds.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[3][5] In this fundamental process, a nucleophile attacks the electron-deficient carbon atom, displacing the bromide ion, which serves as an effective leaving group.[6][7] This reaction is a cornerstone of synthetic strategies for introducing a vast array of functional groups.

Caption: Generalized workflow for Sₙ2 nucleophilic substitution.

Experimental Protocol: Synthesis of Ether Ligands